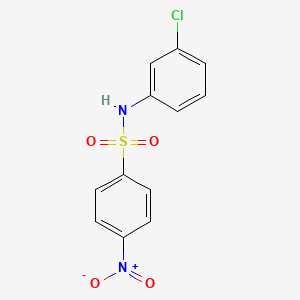

N-(3-chlorophenyl)-4-nitrobenzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chlorophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a nitro group and a chlorophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3-chloroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

化学反应分析

N-Acylation Reactions

This sulfonamide serves as a precursor for N-acylation, enabling the synthesis of substituted derivatives. Reactions with carboxylic acid anhydrides (e.g., acetic or hexanoic anhydride) in the presence of K₂CO₃ yield N-acyl products .

Example Reaction with Acetic Anhydride

N 3 Chlorophenyl 4 nitrobenzenesulfonamide+(CH3CO)2OK2CO3N Acetyl N 3 chlorophenyl 4 nitrobenzenesulfonamide

Acylation Data Table

| Anhydride | Time (min) | Yield (%) | Product Melting Point (°C) |

|---|---|---|---|

| Acetic anhydride | 95 | 95 | 180–184 |

| Hexanoic anhydride | 100 | 90 | 114–116 |

| Benzoic anhydride | 240 | 85 | 134–136 |

Conditions: Solvent-free, room temperature, K₂CO₃ .

The nitro group enhances electrophilicity, facilitating efficient acylation even with bulky anhydrides .

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond undergoes hydrolysis to yield 3-chloroaniline and 4-nitrobenzenesulfonic acid .

Hydrolysis Pathways

-

Acidic Hydrolysis : Uses HCl or H₂SO₄ at elevated temperatures.

-

Basic Hydrolysis : Employs NaOH or KOH in aqueous or alcoholic media.

Typical Conditions

| Parameter | Acidic | Basic |

|---|---|---|

| Reagent | 6M HCl | 2M NaOH |

| Temperature | 80–100°C | 60–80°C |

| Time | 2–4 hours | 1–2 hours |

The reaction is monitored by TLC, with yields exceeding 90% under optimized conditions.

Fragmentation Under Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) reveals fragmentation pathways:

-

Pathway 1 : Cleavage of the sulfonamide N–C bond, generating a (4-nitrobenzylidyne)oxonium cation (m/z 150) .

-

Pathway 2 : Sigma bond cleavage adjacent to the amide, producing a 4-nitrobenzamidic cation (m/z 167) and a 3-chlorophenethyl fragment (m/z 139) .

These fragments highlight the compound’s stability under high-energy conditions and its potential as a scaffold for mechanistic studies.

Comparative Reactivity

The nitro group at the para position significantly enhances electrophilicity compared to analogs like N-(3-chlorophenyl)-4-methylbenzenesulfonamide . Key differences include:

| Reaction Type | N-(3-Cl-Ph)-4-NO₂-Benzenesulfonamide | N-(3-Cl-Ph)-4-CH₃-Benzenesulfonamide |

|---|---|---|

| Acylation Rate | Fast (≤100 min) | Slow (≥200 min) |

| Hydrolysis Susceptibility | High | Moderate |

| Oxidative Stability | Lower (due to nitro group) | Higher |

科学研究应用

Based on the search results, here's what is known about the applications of compounds related to "N-(3-chlorophenyl)-4-nitrobenzenesulfonamide":

N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides

- Chemoselective N-acylation reagents A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides can be synthesized from 4-chloroaniline under solvent-free conditions . These are used as chemoselective N-acylation reagents, which can selectively protect primary amines in the presence of secondary amines . They are also useful in the acylation of aliphatic amines in the presence of aryl amines, the monofunctionalization of primary-secondary diamines, and the selective N-acylation of amino alcohols .

- Green solvent reactions Acylation reactions using these reagents can be carried out in water as a green solvent . The reagents themselves are stable and easy to prepare .

- Precursor N-(4-chlorophenyl)-4-nitrobenzenesulfonamide can serve as a precursor for various N-acylation reagents . It contains a bulky leaving group with electron-withdrawing nitro and chloro groups .

- Synthesis This sulfonamide can be synthesized from 4-chloroaniline and 4-nitrobenzenesulfonyl chloride using anhydrous NaHCO3 under solvent-free conditions . It can then be reacted with a carboxylic acid anhydride in the presence of anhydrous K2CO3 under solvent-free conditions to yield the corresponding N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides .

Quinoxaline Derivatives

- Antiproliferative properties Sulfonamide derivatives of quinoxaline 1,4-dioxide have been studied for their antiproliferative properties against tumor cells . Pancreatic adenocarcinoma cells are particularly sensitive to these compounds, while glioblastoma and colon adenocarcinoma cells are less so .

- Enhancing activity The presence of a halogen atom, such as chlorine, in the phenyl ring at position 3 of quinoxaline 1,4-dioxide generally enhances the activity of the derivative . Introducing a sulfonamide group into the phenyl ring at the C3 carbon atom of the heterocycle can also enhance the ability to inhibit the growth of tumor cells .

- Hypoxic conditions One compound has been shown to reduce CA IX expression and induce apoptosis in skin cancer cells under hypoxic conditions .

Quinazoline Derivatives

Quinazoline derivatives have a wide range of applications :

- Anti-cancer Some quinazoline derivatives have shown promise as inhibitors against various cancers, including pancreatic, prostate, breast, and melanoma . They can act as phosphoinositide-3-kinase inhibitors or inhibit vascular endothelial cell growth .

- Anti-viral Certain quinazoline derivatives exhibit anti-influenza virus activity, activity against HCV NS3-4Apro, and inhibition activity against phytopathogenic bacteria . They have also shown effectiveness against cytomegalovirus and cucumber mosaic virus .

- Anti-convulsant Some quinazoline derivatives have been found to have potent anti-convulsant activity .

- Anti-inflammatory Certain 4-amino quinazoline derivatives have demonstrated anti-inflammatory activity .

- Other Quinazoline derivatives have also been used as sirtuin modulating agents and antidiabetic agents .

作用机制

The mechanism of action of N-(3-chlorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting essential metabolic pathways in microorganisms.

相似化合物的比较

Similar Compounds

N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure but with an ethyl group instead of a sulfonamide group.

2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of a sulfonamide group.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a benzene ring.

Uniqueness

N-(3-chlorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

生物活性

N-(3-chlorophenyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, biological efficacy, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₂H₈ClN₃O₄S

- Molecular Weight : Approximately 303.72 g/mol

- Structural Features : The compound features a sulfonamide group, a nitro group, and a chlorinated phenyl ring, which contribute to its biological activity.

The primary mechanism of action of this compound involves the inhibition of specific enzymes within microbial cells. This inhibition occurs through the binding of the compound to the active sites of enzymes involved in folate synthesis, disrupting essential metabolic pathways necessary for bacterial growth and proliferation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Its effectiveness stems from its ability to interfere with folate metabolism, a crucial pathway in many bacteria. A comparative study highlighted its antibacterial efficacy against Gram-positive and Gram-negative bacteria, as shown in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Streptococcus pneumoniae | 16 |

Table 1: Antibacterial activity of this compound

Anticancer Properties

Recent studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines by inhibiting key signaling pathways involved in cell survival. A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability .

Case Studies

- Study on Antimicrobial Efficacy : A research article published in Journal of Antimicrobial Chemotherapy investigated the antimicrobial properties of this compound against multi-drug resistant strains. The study concluded that this compound could serve as a lead structure for developing new antibiotics.

- Cancer Cell Line Study : In another study focusing on breast cancer cells, this compound was evaluated for its ability to inhibit tumor growth in vitro. The results indicated significant cytotoxic effects at concentrations above 50 µM, suggesting its potential as an anticancer agent .

属性

IUPAC Name |

N-(3-chlorophenyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAXFDPZKNULSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。